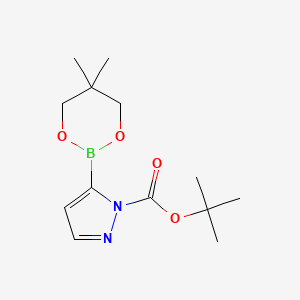

tert-Butyl 5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole-1-carboxylate

Description

tert-Butyl 5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole-1-carboxylate is a boron-containing heterocyclic compound featuring:

- A pyrazole core (1H-pyrazole) substituted at the 5-position with a 5,5-dimethyl-1,3,2-dioxaborinane ring.

- A tert-butoxycarbonyl (Boc) protecting group at the 1-position of the pyrazole.

The Boc group enhances solubility in organic solvents and protects reactive sites during synthetic processes, while the dioxaborinane moiety serves as a boronate ester, enabling participation in cross-coupling reactions like Suzuki-Miyaura couplings . Its molecular formula is C₁₃H₂₀BN₂O₄, with a molecular weight of 279.12 g/mol.

Applications: This compound is likely used as a pharmaceutical intermediate or building block in medicinal chemistry, leveraging its boronate ester for aryl-aryl bond formation.

Properties

IUPAC Name |

tert-butyl 5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyrazole-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21BN2O4/c1-12(2,3)20-11(17)16-10(6-7-15-16)14-18-8-13(4,5)9-19-14/h6-7H,8-9H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOZFIGFWKBJUKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCC(CO1)(C)C)C2=CC=NN2C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21BN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole-1-carboxylate typically involves the reaction of a pyrazole derivative with a boronic ester. The reaction conditions often include the use of a base such as potassium carbonate in an organic solvent like tetrahydrofuran (THF) under inert atmosphere conditions to prevent oxidation .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form boronic acids.

Reduction: The pyrazole ring can be reduced under specific conditions.

Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include boronic acids, reduced pyrazole derivatives, and substituted pyrazole esters, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its boronic ester group makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds .

Biology and Medicine

In biology and medicine, this compound can be used in the development of new pharmaceuticals. Its unique structure allows for the exploration of new drug candidates with potential therapeutic effects. The pyrazole ring is a common motif in many biologically active compounds, making this compound a useful scaffold for drug discovery .

Industry

In the industrial sector, this compound can be used in the production of advanced materials. Its ability to undergo various chemical modifications makes it suitable for the synthesis of polymers and other materials with specific properties .

Mechanism of Action

The mechanism of action of tert-Butyl 5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole-1-carboxylate involves its interaction with molecular targets through its functional groups. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biological applications. The pyrazole ring can interact with various biological targets, influencing pathways involved in inflammation, cancer, and other diseases .

Comparison with Similar Compounds

Comparison with Structural Analogs

Boronate Ester Variations

Compound A : tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate (CAS 1402174-62-2)

- Key Difference : Replaces the 5,5-dimethyl-dioxaborinane with a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane).

- Impact :

Compound B : 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid (CAS 62729-39-9)

Substitution Position on Pyrazole

Compound C : tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate (CAS 552846-17-0)

- Key Difference : Boronate ester at the 4-position of the pyrazole.

- Impact :

Compound D : tert-Butyl 5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate

Stability and Reactivity

- Hydrolytic Stability : The six-membered dioxaborinane ring in the target compound likely offers superior stability to hydrolysis compared to five-membered dioxaborolanes (e.g., Compound A) due to reduced ring strain .

- Thermal Stability : Boc-protected analogs (e.g., Compounds C and D) generally decompose above 150°C, consistent with tert-butyl carbonate chemistry .

Commercial and Research Relevance

- Availability : Analogs like Compound A and C are commercially available (e.g., from Thermo Scientific and Enamine), indicating their utility in high-throughput screening and drug discovery .

- Synthetic Flexibility : The Boc group allows for deprotection under mild acidic conditions, enabling downstream functionalization .

Biological Activity

tert-Butyl 5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula:

- Molecular Formula : C₁₅H₂₆BNO₄

- Molecular Weight : 295.18 g/mol

- CAS Number : 1167991-21-0

The structural representation highlights the presence of a pyrazole ring and a dioxaborinane moiety, which are critical for its biological activity.

Research indicates that compounds containing pyrazole derivatives often exhibit diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties. The mechanism of action typically involves modulation of specific enzyme activities or receptor interactions.

- Inhibition of N-acylethanolamine-hydrolyzing acid amidase (NAAA) :

- Interaction with Receptors :

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications in its structure:

| Modification | Effect on Activity |

|---|---|

| Substituents on the pyrazole ring | Altered potency against NAAA |

| Variations in the dioxaborinane moiety | Impact on solubility and bioavailability |

| Chain length and branching | Affects lipophilicity and receptor binding |

Case Studies

- Anti-inflammatory Activity :

- Analgesic Properties :

- Cancer Research :

Q & A

Q. Table 1: Comparison of Synthesis Methods

| Method | Yield (%) | Purity (%) | Key Conditions | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura coupling | 65–75 | ≥95 | Pd(PPh₃)₄, THF, 80°C, 18h | |

| Flow reactor synthesis | 85–90 | ≥98 | PdCl₂(dppf), DMF, 100°C |

What factors influence the reactivity of the dioxaborinan moiety in cross-coupling reactions?

Basic:

The dioxaborinan group’s reactivity is governed by:

- Steric hindrance : 5,5-dimethyl substituents reduce accessibility to the boron center .

- Electronic effects : Electron-withdrawing groups on the pyrazole ring increase electrophilicity at boron .

Advanced:

To overcome steric limitations:

- Microwave-assisted synthesis : Accelerates reaction kinetics, improving coupling efficiency .

- Ligand engineering : Bulky ligands (e.g., SPhos) enhance transmetalation in Pd-catalyzed reactions .

Which analytical techniques are most effective for characterizing this compound?

Basic:

- ¹H/¹³C NMR : Confirm regiochemistry of the pyrazole and boron incorporation (δ ~90–100 ppm for B-O in ¹¹B NMR) .

- HRMS : Validate molecular weight with <2 ppm error .

Advanced:

- X-ray crystallography : Resolve 3D structure to assess boron coordination geometry .

- In situ IR spectroscopy : Monitor reaction progress via B-O stretching vibrations (~1350 cm⁻¹) .

How can researchers design experiments to evaluate its biological activity?

Basic:

- Kinase inhibition assays : Test against SGK-1 or related kinases using fluorescence polarization .

- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa) .

Advanced:

- Molecular docking : Predict binding modes using AutoDock Vina with kinase crystal structures (PDB ID: 2O7U) .

- Metabolic stability studies : Use liver microsomes to assess CYP450-mediated degradation .

How should contradictory data on reaction yields be addressed?

Basic:

- Design of Experiments (DoE) : Statistically vary parameters (catalyst loading, temperature) to identify critical factors .

- Reproducibility checks : Validate results across multiple batches .

Advanced:

- Machine learning : Train models on historical reaction data to predict optimal conditions .

What strategies enable efficient synthesis of derivatives for SAR studies?

Basic:

- Functional group interconversion : Hydrolysis of the tert-butyl carbamate under acidic conditions (HCl/EtOAc) to expose free NH for derivatization .

Advanced:

- Parallel synthesis : Use automated platforms to generate libraries of pyrazole-boronate analogs .

How can degradation pathways be studied under varying pH and temperature?

Basic:

- Forced degradation studies : Expose to 0.1M HCl (pH 1), PBS (pH 7.4), and 0.1M NaOH (pH 13) at 40°C for 48h .

- HPLC-MS : Identify degradation products (e.g., boronic acid via ester hydrolysis) .

Advanced:

- Kinetic modeling : Determine rate constants (k) for hydrolysis using Arrhenius plots .

What computational methods predict interactions with biological targets?

Basic:

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess electronic properties .

Advanced:

- Molecular dynamics simulations : Simulate binding to lipid bilayers to evaluate membrane permeability .

What safety protocols are essential for handling this compound?

Basic:

- PPE : Gloves, lab coat, and goggles; work in a fume hood .

- Storage : Under argon at –20°C to prevent boronate oxidation .

Advanced:

- Inert atmosphere techniques : Use Schlenk lines for air-sensitive reactions .

How can structure-activity relationships (SAR) be systematically explored?

Basic:

- Variation of substituents : Modify the pyrazole’s 5-position with halogens or alkyl groups .

Advanced:

- Multivariate analysis : Correlate electronic parameters (Hammett σ) with bioactivity using PCA .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.